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Difluorophenyl)oxirane

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, bonding
characteristics, and physicochemical properties of 2-(3,4-Difluorophenyl)oxirane. An essential
chiral intermediate in the synthesis of pharmaceuticals, most notably the antiplatelet agent
Ticagrelor, this compound's unique structural features—a strained oxirane ring coupled with an
electron-withdrawing difluorophenyl group—dictate its reactivity and utility. This document
details its spectroscopic signature, summarizes key quantitative data, and presents established
experimental protocols for its synthesis and resolution. Visual diagrams of its structure and
relevant synthetic pathways are provided to facilitate a deeper understanding for professionals
in chemical research and drug development.

Introduction

2-(3,4-Difluorophenyl)oxirane is a fluorinated aromatic epoxide. Its structure is characterized
by a three-membered heterocyclic oxirane (epoxide) ring attached to a benzene ring
substituted with two fluorine atoms at the 3 and 4 positions. The presence of the strained
epoxide ring makes the molecule highly susceptible to nucleophilic ring-opening reactions, a
key feature exploited in organic synthesis.[1][2] Furthermore, the carbon atom of the oxirane
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ring bonded to the phenyl group is a stereocenter, meaning the molecule exists as a pair of
enantiomers. The (S)-enantiomer is a critical building block in the synthesis of Ticagrelor, a
P2Y12 platelet inhibitor used to prevent thrombotic events.[3][4] Understanding the precise
structure and bonding of this intermediate is crucial for optimizing synthetic routes and ensuring
the stereochemical purity of the final active pharmaceutical ingredient.

Molecular Structure and Identification

The fundamental structure of 2-(3,4-Difluorophenyl)oxirane consists of a difluorinated phenyl
group linked to a C2-oxirane ring. This configuration imparts specific chemical properties and
reactivity.[1][3]

Table 1. Chemical Identifiers and Properties

Identifier/Property Value

IUPAC Name 2-(3,4-difluorophenyl)oxirane
Synonyms (S)-2-(3,4-Difluorophenyl)ethylene oxide
Molecular Formula CsHeF20I[3][5][6]

Molecular Weight 156.13 g/mol [3][5][6][7]

CAS Number 1006376-63-1 ((S)-enantiomer)[1][5][8]
Canonical SMILES C1C(01)C2=CC(=C(C=C2)F)F[3]

C1--INVALID-LINK--C2=CC(=C(C=C2)F)F ((S)-

enantiomer)[3]

Isomeric SMILES

| InChl Key | UNJRFWWCCAHSRB-QMMMGPOBSA-N ((S)-enantiomer)[3] |

Figure 1: 2D structure of 2-(3,4-Difluorophenyl)oxirane.

Chemical Bonding Analysis

The bonding in 2-(3,4-Difluorophenyl)oxirane is entirely covalent. The molecule's reactivity is
dominated by two key features: the strained oxirane ring and the electron-withdrawing nature of
the difluorophenyl group.
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e Oxirane Ring: The three-membered ring, composed of two carbon atoms and one oxygen
atom, possesses significant angular strain because its internal bond angles (approximately
60°) deviate sharply from the ideal tetrahedral angle of 109.5°. This strain makes the epoxide
ring thermodynamically unstable and prone to ring-opening reactions when attacked by
nucleophiles.[1][2]

e Aromatic System: The 3,4-difluorophenyl group is a planar, aromatic system. The C-F bonds
are highly polarized due to the high electronegativity of fluorine, making them strong and
relatively inert under typical reaction conditions. The two fluorine atoms act as electron-
withdrawing groups, which can influence the reactivity of the adjacent oxirane ring.

e C-C and C-O Bonds: The bond lengths and angles within the molecule are typical for sp® and
sp? hybridized carbons, with the notable exception of the strained epoxide ring. While precise
crystallographic data is not widely published, computational methods like Density Functional
Theory (DFT) are commonly used to model these parameters and predict the molecule's
electronic properties.[9]

Spectroscopic and Physicochemical Properties

Spectroscopic analysis is essential for the structural elucidation and quality control of 2-(3,4-
Difluorophenyl)oxirane.

Table 2: Summary of Spectroscopic Data

Technique Observed Signals (in CDCIs)

6 2.73 (dd, 1H), 3.14 (dd, 1H), 3.80-3.88 (m,
1H), 6.99-7.14 (m, 3H, aromatic)[10]

IH NMR

551.3,51.4 (d, “JC-F = 1.7 Hz), 114.3 (d, 2JC-F
13C NMR = 18.2 Hz), 117.4 (d, 2JC-F = 17.5 Hz), 121.7
(dd), 134.8 (dd), 150.2 (dd), 150.6 (dd)[10]

19F NMR 5 -135.7 (m, 1F), -136.8 (m, 1F)[10]

| HRMS (MALDI) | Calculated for CsHeF20: 156.0387, Found: 156.0389[10] |
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Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton spectrum shows distinct signals for the three non-equivalent protons on
the oxirane ring, typically found in the upfield region between 2.7 and 3.9 ppm.[10][11] The
protons on the phenyl ring appear as a complex multiplet in the aromatic region (6.9-7.4
ppm) due to coupling with each other and with the fluorine atoms.[3]

e 13C NMR: The carbon spectrum displays signals for the two oxirane carbons around 51 ppm.
[10] The aromatic carbons exhibit complex splitting patterns (doublets or doublets of
doublets) due to one-bond, two-bond, and three-bond couplings with the fluorine atoms
(1JCF, 2JCF, 3JCF).

e 19F NMR: The fluorine spectrum shows two distinct multiplets, one for each of the chemically
non-equivalent fluorine atoms on the aromatic ring.[3][10]

Infrared (IR) Spectroscopy

While a specific spectrum for this compound is not detailed in the available literature,
characteristic epoxide absorbances are well-established. Key peaks are expected in the
following regions:

e 1280-1230 cm~1: Symmetric ring "breathing" vibration.[2]
e 950-810 cm~t: Asymmetric C-O-C ring stretch (typically strong).[2]

e 880-750 cm~t: Symmetric C-O-C ring stretch (typically strong).[2] Additional peaks
corresponding to C-F stretching and aromatic C-H and C=C vibrations would also be
present.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) confirms the elemental composition of the
molecule. The experimentally determined mass is consistent with the calculated exact mass for
the molecular formula CsHeF20.[10]

Experimental Protocols
Synthesis of Racemic 2-(3,4-Difluorophenyl)oxirane
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A common laboratory-scale synthesis involves the reduction of a halo-ketone precursor
followed by intramolecular cyclization.[3][12]

e Objective: To synthesize the racemic mixture of 2-(3,4-difluorophenyl)oxirane.
o Starting Material: w-Chloro-3,4-difluoroacetophenone.

o Reagents: Potassium borohydride (KBHa4), sodium hydroxide (NaOH), organic solvent (e.g.,
methanol, ethanol).

o Methodology:

o The starting material, w-chloro-3,4-difluoroacetophenone, is dissolved in a suitable
organic solvent like ethanol.[12]

o This solution is added dropwise at low temperature (0-5 °C) to an aqueous solution of a
reducing agent, such as KBHa4.[12] The reaction is monitored by Thin Layer
Chromatography (TLC) to confirm the reduction of the ketone.

o After the reduction is complete, the temperature is raised (e.g., to 50-80 °C) and the pH is
adjusted to be alkaline (pH 10-12) with NaOH to induce intramolecular Williamson ether
synthesis (ring closure).[3]

o Upon completion, the organic layer is separated, and the crude product is purified,
typically by distillation under reduced pressure, to yield racemic 2-(3,4-
difluorophenyl)oxirane.[10]
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Figure 2: Workflow for the synthesis of racemic oxirane.

Hydrolytic Kinetic Resolution for (S)-enantiomer

The desired (S)-enantiomer is obtained from the racemic mixture via hydrolytic kinetic

resolution using a chiral catalyst.

Objective: To isolate (S)-2-(3,4-difluorophenyl)oxirane from the racemic mixture.

Starting Material: Racemic 2-(3,4-difluorophenyl)oxirane.

Reagents: Water, (R,R)-SalenCo(ll) catalyst.

Methodology:
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[e]

The racemic oxirane, water, and a catalytic amount (e.g., 0.5-1.5 mol%) of the chiral
(R,R)-SalenCo(ll) complex are mixed.[3][12]

o The mixture is stirred at a controlled temperature (e.g., 0 °C) for an extended period (e.g.,
24 hours).[12]

o During this process, the catalyst selectively hydrolyzes the (R)-enantiomer to form (R)-1-
(3,4-difluorophenyl)ethane-1,2-diol at a much faster rate than the (S)-enantiomer.

o The reaction is stopped when approximately 50% conversion is reached.

o The unreacted (S)-2-(3,4-difluorophenyl)oxirane, now in high enantiomeric excess
(>99% ee), is separated from the diol by-product and the catalyst, typically via filtration
and distillation under reduced pressure.[3][12]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. Buy (S)-2-(3,4-Difluorophenyl)oxirane (EVT-3163609) | 1006376-63-1 [evitachem.com]
e 2. spectroscopyonline.com [spectroscopyonline.com]

e 3. (S)-2-(3,4-Difluorophenyl)oxirane (1414348-36-9) for sale [vulcanchem.com]

e 4. clearsynth.com [clearsynth.com]

e 5.(2S)-2-(3,4-Difluorophenyl)oxirane | CBH6F20 | CID 30070539 - PubChem
[pubchem.ncbi.nlm.nih.gov]

e 6. scbt.com [scbt.com]
o 7.(S)-2-(3,4-Difluorophenyl)oxirane CAS#: 1006376-63-1 [m.chemicalbook.com]

e 8.1006376-63-1 Cas No. | (2S)-2-(3,4-Difluorophenyl)oxirane | Apollo
[store.apolloscientific.co.uk]

e 9. mdpi.com [mdpi.com]
e 10. rsc.org [rsc.org]
e 11. CH 336: Epoxide Spectroscopy [sites.science.oregonstate.edu]

e 12. CN103087011A - Method for preparing (S)-3,4-difluorophenyl oxirane through hydrolytic
kinetic resolution - Google Patents [patents.google.com]

 To cite this document: BenchChem. [2-(3,4-Difluorophenyl)oxirane molecular structure and
bonding]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b176440#2-3-4-difluorophenyl-oxirane-molecular-
structure-and-bonding]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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